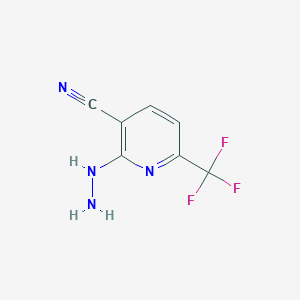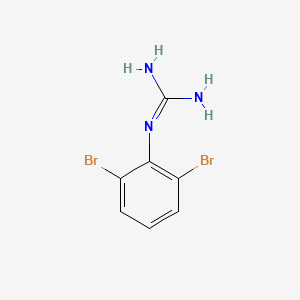
1-(2,6-Dibromophenyl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-Dibromophenyl)guanidine is an organic compound characterized by the presence of a guanidine group attached to a 2,6-dibromophenyl ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Dibromophenyl)guanidine typically involves the reaction of 2,6-dibromophenylamine with a guanidine derivative. One common method is the reaction of 2,6-dibromophenylamine with cyanamide under acidic conditions, followed by neutralization to yield the desired guanidine compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2,6-Dibromophenyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various nucleophiles facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while substitution reactions can introduce various functional groups into the phenyl ring .
Aplicaciones Científicas De Investigación
1-(2,6-Dibromophenyl)guanidine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes
Mecanismo De Acción
The mechanism of action of 1-(2,6-Dibromophenyl)guanidine involves its interaction with specific molecular targets. It is known to enhance the release of acetylcholine following a nerve impulse, which can affect muscle cell membrane depolarization and repolarization rates. This mechanism is similar to that of other guanidine compounds .
Comparación Con Compuestos Similares
Diphenylguanidine: Used in rubber vulcanization and as a complexing agent.
Cyclohexylguanidine: Known for its applications in organic synthesis and catalysis.
Uniqueness: 1-(2,6-Dibromophenyl)guanidine is unique due to the presence of bromine atoms in the phenyl ring, which can influence its reactivity and interaction with other molecules. This makes it distinct from other guanidine derivatives and potentially more versatile in certain applications .
Propiedades
Fórmula molecular |
C7H7Br2N3 |
|---|---|
Peso molecular |
292.96 g/mol |
Nombre IUPAC |
2-(2,6-dibromophenyl)guanidine |
InChI |
InChI=1S/C7H7Br2N3/c8-4-2-1-3-5(9)6(4)12-7(10)11/h1-3H,(H4,10,11,12) |
Clave InChI |
FGAAXJPCMRYXTE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Br)N=C(N)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


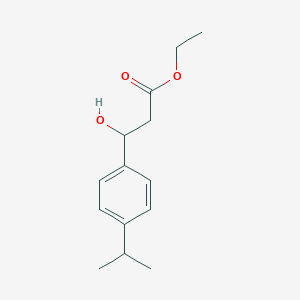
![2,2-Dimethyl-7-(trifluoromethyl)-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13687600.png)
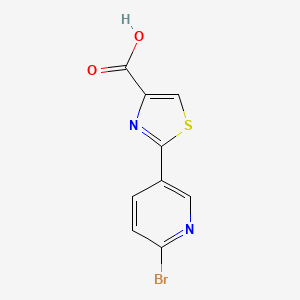
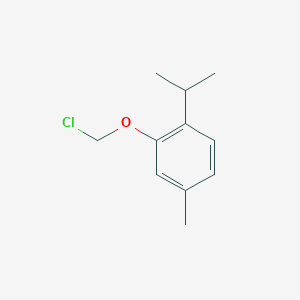
![1-[2-(Benzyloxy)phenyl]-2-pyrrolidinone](/img/structure/B13687609.png)
![[[2-(Azidomethyl)-4-bromo-6-methoxyphenoxy]methyl]tributylstannane](/img/structure/B13687611.png)

![Methyl 2-[(2-Aminoethyl)thio]-4-bromobenzoate](/img/structure/B13687622.png)
![5-Methyl-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13687627.png)
![5-Nitrobenzo[d][1,3]dioxole-2-thione](/img/structure/B13687629.png)
